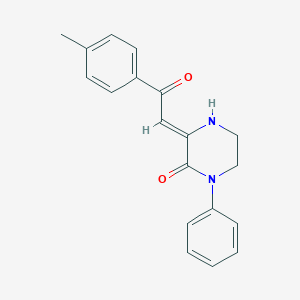![molecular formula C21H22ClN5O4S B221927 1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide CAS No. 160857-59-0](/img/structure/B221927.png)
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide, commonly known as "Compound X," is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Compound X has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In agriculture, Compound X has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, Compound X has been studied for its potential use as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of Compound X is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, Compound X has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, Compound X has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and pesticidal activity. Additionally, studies have shown that Compound X does not have significant toxicity to normal cells, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of Compound X is its versatility, as it has potential applications in various fields. Additionally, its relatively simple synthesis method and high yield make it an attractive candidate for further research. However, one limitation of Compound X is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Compound X. In medicine, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety as a therapeutic agent. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to optimize the synthesis method and improve the yield and purity of Compound X.
合成法
Compound X can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylsulfonyl chloride with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of 3,6-dihydro-2H-pyridine-4-carboxamide and a coupling agent. Other methods involve the use of different reagents and solvents, such as triethylamine, dimethylformamide, and acetic anhydride. The purity and yield of Compound X can be improved by using various purification techniques, such as column chromatography and recrystallization.
特性
CAS番号 |
160857-59-0 |
|---|---|
製品名 |
1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
分子式 |
C21H22ClN5O4S |
分子量 |
475.9 g/mol |
IUPAC名 |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S/c1-15(28)24-19-6-8-20(9-7-19)32(30,31)26-27-12-10-17(11-13-27)21(29)25-23-14-16-2-4-18(22)5-3-16/h2-10,14,26H,11-13H2,1H3,(H,24,28)(H,25,29)/b23-14+ |
InChIキー |
VLCYWNHIWSBXCL-OEAKJJBVSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)Cl |
同義語 |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(4-chlorophenyl)methylideneami no]-3,6-dihydro-2H-pyridine-4-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



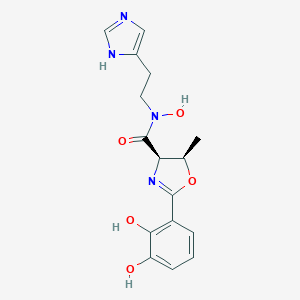

![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
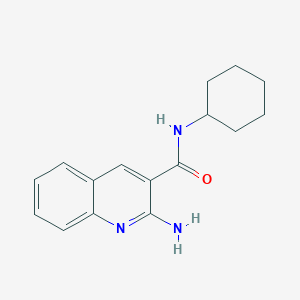
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
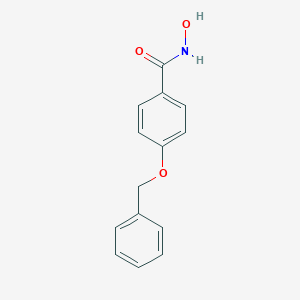
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
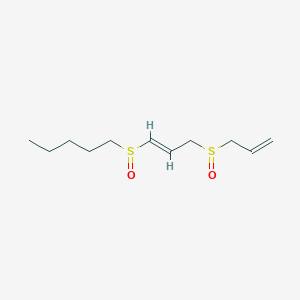
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
